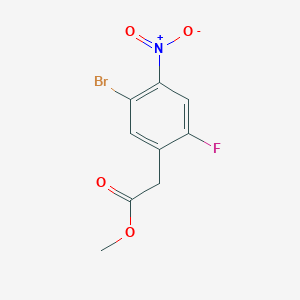

![molecular formula C16H13Cl3N2O3 B2779492 2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate CAS No. 478066-74-9](/img/structure/B2779492.png)

2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Dye Synthesis

Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, a compound with structural similarities to the chemical , has been utilized in the synthesis of novel monoazo disperse dyes. These dyes have been applied to polyester fabric, showing varied shades and good fastness properties, although they exhibit poor photostability. This research signifies the utility of such carbamate compounds in the textile dyeing industry, especially for polyester fabrics (Iyun et al., 2015).

Liquid-Liquid Phase Transfer Catalysis

Ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates, synthesized under liquid-liquid phase transfer catalysis, demonstrate the role of carbamate compounds in facilitating chemical reactions under mild conditions. These compounds were synthesized efficiently, showcasing the application of carbamates in improving synthesis processes (Chai Lan-qin & Wang Xi-cun, 2004).

Carbamate Insecticide Detection

Carbamates, including carbaryl, are a group of chemicals used as insecticides. The detection and identification of these compounds, including the development of specific spray reagents for carbaryl, highlight the importance of carbamate compounds in agricultural and analytical chemistry (Kulkarni et al., 2016).

Synthesis of Pharmaceuticals

Carbamate compounds have been involved in the synthesis of various pharmaceuticals, showcasing their importance in medicinal chemistry. For instance, the synthesis of benzo[H]quinazoline derivatives and their evaluation for antineoplastic and antimonoamineoxidase properties underscore the role of carbamate compounds in drug design and development (Markosyan et al., 2010).

Ixodicide Activity

Carbamates, including ethyl benzyl carbamates, have been studied for their ixodicide (tick-killing) activity. The synthesis and molecular modeling of these compounds, aimed at providing chemical control against ticks, demonstrate the biological and pesticidal applications of carbamates (Hugo et al., 2019).

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives, which this compound may be related to, are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that this compound could have a range of potential effects .

Propriétés

IUPAC Name |

2-[(3-chlorobenzoyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl3N2O3/c17-11-3-1-2-10(8-11)15(22)20-6-7-24-16(23)21-12-4-5-13(18)14(19)9-12/h1-5,8-9H,6-7H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRKKEQFVZGXEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2779410.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2779411.png)

![3-Methyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2779412.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2779420.png)

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2779425.png)

![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2779426.png)

![[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2779430.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2779431.png)